molecular formula C20H28N2O3 B5836484 N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide

货号: B5836484
分子量: 344.4 g/mol
InChI 键: WEQQAHSWPVRXGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as CPP or CPP-115, is a compound that has gained attention in the scientific community for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a role in regulating anxiety, sleep, and muscle tone. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic effects.

作用机制

As previously mentioned, N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound-115 increases the levels of GABA in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
This compound-115 has been shown to have a number of biochemical and physiological effects. Studies have shown that it can increase the levels of GABA in the brain, leading to potential anxiolytic and anticonvulsant effects. Additionally, this compound-115 has been shown to increase the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which has been implicated in the regulation of anxiety and stress.

实验室实验的优点和局限性

One advantage of N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 is its potency and selectivity as a GABA transaminase inhibitor. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation is that it can be challenging to work with due to its low solubility in water.

未来方向

There are a number of potential future directions for research on N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115. One area of interest is its potential as a treatment for anxiety disorders. Studies have shown that increasing GABA levels in the brain can have anxiolytic effects, and clinical trials are currently underway to investigate this compound-115's efficacy in treating anxiety disorders.
Another potential future direction is its use in combination with other drugs for the treatment of substance use disorders. Studies have shown that combining this compound-115 with other drugs, such as the opioid antagonist naltrexone, can enhance its efficacy in reducing drug-seeking behavior.
Overall, this compound-115 is a compound with a lot of potential for therapeutic applications. Its ability to increase GABA levels in the brain has been implicated in a number of physiological and pathological processes, and ongoing research is investigating its potential as a treatment for a variety of conditions.

合成方法

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 can be synthesized through a multi-step process that involves the reaction of cyclohexylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting compound with piperidinecarboxylic acid. The final product is then purified through a series of chromatography and recrystallization steps.

科学研究应用

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential use as a treatment for epilepsy. Studies have shown that this compound-115 can reduce seizure activity in animal models of epilepsy, and clinical trials are currently underway to investigate its efficacy in humans.
Another area of research has focused on this compound-115's potential as a treatment for substance use disorders. Preclinical studies have shown that this compound-115 can reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to investigate its efficacy in humans.

属性

IUPAC Name

N-cyclohexyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-25-18-9-7-16(8-10-18)20(24)22-13-11-15(12-14-22)19(23)21-17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQQAHSWPVRXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。